molecular formula C22H28N2O3 B6803041 N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6803041
M. Wt: 368.5 g/mol
InChI Key: KUUMLFOFTPJKDA-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound with a unique structure that combines elements of cyclopentene, chromene, and pyrrolidine

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-21(2,16-7-3-4-8-16)14-23-20(26)24-12-11-22(15-24)13-18(25)17-9-5-6-10-19(17)27-22/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMLFOFTPJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2)C4=CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of a cyclopentenyl derivative, followed by its reaction with a chromene derivative to form the spiro compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with advanced functionalities.

Mechanism of Action

The mechanism by which N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirochromene derivatives and pyrrolidine-containing molecules. Examples might be:

  • Spiro[chromene-2,3’-pyrrolidine] derivatives
  • Cyclopentenyl-substituted chromenes
  • Pyrrolidine-based ligands

Uniqueness

What sets N-[2-(cyclopenten-1-yl)-2-methylpropyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide apart is its specific combination of structural elements, which confer unique chemical and physical properties

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